molecular formula C19H18F3N5OS B2677648 2-((1H-indol-3-yl)thio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034343-26-3

2-((1H-indol-3-yl)thio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2677648
CAS No.: 2034343-26-3
M. Wt: 421.44
InChI Key: ZGYAVEZUYPNDSS-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an indole-thioether moiety linked to a substituted piperazine-ethanone core. The indole ring (1H-indol-3-yl) is connected via a sulfur atom to an ethanone group, which is further bonded to a piperazine ring substituted at the 4-position with a 6-(trifluoromethyl)pyrimidine group.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5OS/c20-19(21,22)16-9-17(25-12-24-16)26-5-7-27(8-6-26)18(28)11-29-15-10-23-14-4-2-1-3-13(14)15/h1-4,9-10,12,23H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYAVEZUYPNDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the reaction of indole-3-thiol with chloroacetyl chloride to form the thioether intermediate. This intermediate is then reacted with piperazine and a trifluoromethylated pyrimidinyl derivative under controlled conditions to yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the reagents and control reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted analogs.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have shown promising results against both gram-positive and gram-negative bacteria.

In a study evaluating related compounds, several exhibited good activity compared to reference drugs like miconazole and clotrimazole, which are known for their antifungal properties . The structure–activity relationship (SAR) analysis revealed that modifications in the piperazine and indole moieties could enhance antimicrobial efficacy.

Antiviral Activity

Recent investigations have also focused on the antiviral potential of compounds containing the indole-thioether structure. Notably, derivatives have been evaluated for their inhibitory effects on RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2. Some derivatives demonstrated moderate inhibitory activity at concentrations around 10 µM, indicating potential as therapeutic agents against viral infections .

Case Studies

  • Synthesis and Evaluation of Indole Derivatives : A series of indole-thioether derivatives were synthesized and evaluated for their antimicrobial activity using standard broth microdilution methods. Results showed that certain derivatives had comparable or superior activity to established antibiotics .
  • SARS-CoV-2 Inhibition : Another study synthesized a range of indole-based compounds and assessed their efficacy as RdRp inhibitors in cell-based assays. Some compounds exhibited significant antiviral activity, suggesting that structural modifications can lead to enhanced potency against viral targets .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table highlights critical structural and functional differences between the target compound and its analogs:

Compound Core Structure Piperazine Substituent Thio-Linked Group Reported Activity
Target Compound Indole-thioether + ethanone 6-(Trifluoromethyl)pyrimidin-4-yl 1H-indol-3-yl Not explicitly stated (hypothesized kinase/receptor modulation)
Compound 7a–x () Tetrazole-thiol + ethanone Substituted phenylsulfonyl Tetrazol-5-yl Preliminary antiproliferative activity (e.g., cancer cell lines)
Compound 11a–j () Pyrimidine + sulfonylpiperazine Substituted sulfonyl (e.g., 4-chloro-2-(trifluoromethyl)phenyl) N/A Antibacterial or kinase inhibition (inferred from sulfonyl group)
Compound 21 () Thiophene + ethanone 4-(Trifluoromethyl)phenyl Thiophen-2-yl Synthesized for receptor interaction studies (e.g., serotonin/dopamine)

Key Structural and Functional Differences

Indole vs. Thiophene-containing analogs () lack the indole’s nitrogen heterocycle, which could reduce affinity for indole-specific targets like 5-HT receptors .

Piperazine Substitutions: The 6-(trifluoromethyl)pyrimidine substituent in the target compound improves lipophilicity and metabolic stability compared to phenylsulfonyl groups () or alkyl chains (). The trifluoromethyl group also introduces steric and electronic effects that may optimize target engagement .

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution for thioether formation (similar to ’s method using triethylamine as a base) .
  • In contrast, analogs like Compound 11a–j () require sulfonylation of piperazine using sulfonyl chlorides, a distinct step that introduces diverse electronic profiles .

Research Findings and Implications

Antiproliferative Activity ()

Compounds with tetrazole-thiol and phenylsulfonylpiperazine motifs (e.g., 7a–x) demonstrated moderate activity against cancer cell lines (e.g., IC₅₀ = 10–50 μM). The target compound’s indole and trifluoromethylpyrimidine groups may improve potency due to increased hydrophobic interactions and metabolic stability.

Antibacterial/Kinase Inhibition Potential ()

Sulfonyl-piperazine analogs (11a–j) showed activity against bacterial strains (e.g., S. aureus MIC = 8–32 μg/mL), suggesting the target compound’s pyrimidine group could similarly enhance antibacterial effects via DNA gyrase inhibition.

Receptor Binding Studies ()

Thiophene-based analogs (e.g., Compound 21) were designed for CNS targets, with logP values ~3.2 indicating blood-brain barrier penetration. The target compound’s indole-thioether may shift selectivity toward peripheral targets due to higher polarity (predicted logP ~2.8).

Biological Activity

The compound 2-((1H-indol-3-yl)thio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be described by its structural formula, which consists of an indole moiety linked to a piperazine ring via a thioether and an ethanone group. The trifluoromethyl substitution on the pyrimidine ring enhances its pharmacological properties.

Research indicates that compounds with indole and piperazine structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Indole derivatives have been shown to possess significant anticancer properties. Studies suggest that the presence of the indole ring contributes to apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins and activation of caspases .
  • Antiviral Effects : The compound has been evaluated for its inhibitory effects against viral replication, particularly targeting RNA-dependent RNA polymerase (RdRp) in viruses such as SARS-CoV-2 and influenza. These studies demonstrated moderate inhibitory activities at concentrations around 10 μM .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits viral replication (SARS-CoV-2 RdRp)
CytotoxicityIC50 values ranging from 10–30 µM against various cell lines

Case Studies

  • Anticancer Research : In a study evaluating the cytotoxic effects of various indole derivatives, the compound demonstrated significant activity against breast cancer cell lines, with an IC50 value comparable to established chemotherapeutics like doxorubicin . The mechanism involved the induction of oxidative stress leading to cell death.
  • Antiviral Studies : A series of indole-thio compounds were synthesized and tested for their efficacy against respiratory viruses. The specific compound exhibited sub-micromolar EC50 values against RdRp, indicating its potential as a therapeutic agent in viral infections .

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